molecular formula C101H157N27O29S3 B549395 R18 peptide CAS No. 211364-78-2

R18 peptide

Cat. No.: B549395
CAS No.: 211364-78-2
M. Wt: 2309.7 g/mol
InChI Key: YSKZRNFKZLWXRG-ZHTKBQOPSA-N
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Description

The R18 peptide, also known as poly-arginine-18, is a cationic arginine-rich peptide composed of 18 arginine residues. This peptide has gained significant attention in recent years due to its potent neuroprotective properties. It has been extensively studied for its ability to protect neurons from various forms of injury, including ischemic stroke and excitotoxicity .

Mechanism of Action

Target of Action

The primary target of the R18 peptide, also known as CHEMBL3814675, is the 14-3-3 protein . This protein plays a crucial role in signal transduction, apoptotic cell death, and cell cycle control . The this compound has been shown to inhibit the formation of the 14-3-3-Raf-1 complex, reducing Raf-1 dependent transcriptional activity in cells .

Mode of Action

The this compound interacts with its target, the 14-3-3 protein, by binding to the same amphipathic groove on the surface of 14-3-3 as phosphorylated peptides . This interaction disrupts the formation of the 14-3-3-Raf-1 complex, thereby inhibiting Raf-1 dependent transcriptional activity .

Biochemical Pathways

The this compound affects several biochemical pathways. It has been associated with the preservation of neuronal protein profiles and differential protein expression that assists in maintaining mitochondrial function and energy production, protein homeostasis, and membrane trafficking . The affected proteins are primarily associated with mitochondrial respiration, proteasome activity, protein synthesis, transmembrane trafficking, axonal growth and neuronal differentiation, and carbohydrate metabolism .

Pharmacokinetics

They usually undergo extensive proteolytic cleavage, resulting in short plasma half-lives .

Result of Action

The this compound has been found to be a highly effective neuroprotective agent in experimental stroke models . It is particularly efficacious in protecting cortical neurons against glutamic acid excitotoxicity . R18 can reduce excitotoxicity-induced neuronal calcium influx , and it has been associated with the preservation of mitochondrial membrane potential, ATP production, and reduced reactive oxygen species generation .

Action Environment

The action, efficacy, and stability of the this compound can be influenced by various environmental factors. For instance, the peptide’s effectiveness can be affected by the presence of other molecules in the environment, such as other proteins or lipids . Additionally, the peptide’s stability and action can be influenced by factors such as pH, temperature, and the presence of proteases .

Biochemical Analysis

Biochemical Properties

The R18 peptide has been identified as an unphosphorylated peptide that binds to 14-3-3 proteins with high affinity . It binds to the same amphipathic groove on the surface of 14-3-3 proteins as phosphorylated peptides . This peptide is useful for competitive inhibition experiments .

Cellular Effects

This compound has been shown to be particularly effective in protecting cortical neurons against glutamic acid excitotoxicity . It can reduce excitotoxicity-induced neuronal calcium influx . Proteomic analysis of cortical neuronal cultures treated with this compound revealed that it can reverse the up- or down-regulation of proteins involved in mitochondrial integrity, ATP generation, mRNA processing, and protein translation .

Molecular Mechanism

The this compound binds to all the 14-3-3 isoforms with equal affinities . It has been shown to inhibit the formation of the 14-3-3-Raf-1 complex, reduce Raf-1 dependent transcriptional activity in cells, and block the activation of ExoS by 14-3-3 .

Temporal Effects in Laboratory Settings

This compound treatment reversed the up- or down-regulation of all proteins associated with glutamic acid excitotoxicity in cortical neuronal cultures . This indicates that the neuroprotective effects of this compound following excitotoxicity are associated with preservation of neuronal protein profiles .

Dosage Effects in Animal Models

In animal models, this compound has been shown to reduce infarct lesion volume by up to 65.2% and 69.7% at 24 hours and 28 days post-stroke, respectively . Based on scores from the nonhuman primate stroke scale, R18-treated animals displayed reduced functional deficits .

Metabolic Pathways

It has been shown to interact with 14-3-3 proteins, which are involved in a wide range of cellular processes, including signal transduction, apoptosis, and cell cycle regulation .

Subcellular Localization

It has been shown to interact with 14-3-3 proteins, which are predominantly localized in the cytoplasm

Preparation Methods

Synthetic Routes and Reaction Conditions

The R18 peptide is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The synthesis begins with the attachment of the first amino acid to the resin, followed by the stepwise addition of subsequent amino acids. Each amino acid is protected by a temporary protecting group to prevent unwanted side reactions. After the peptide chain is fully assembled, the protecting groups are removed, and the peptide is cleaved from the resin .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, allowing for the efficient and high-throughput production of peptides. The synthesized peptides are then purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions

The R18 peptide primarily undergoes interactions with cellular components rather than traditional chemical reactions like oxidation or reduction. Its cationic nature allows it to interact with negatively charged cellular membranes and intracellular components .

Common Reagents and Conditions

In experimental settings, the this compound is often used in combination with various reagents to study its effects on neuronal cells. For example, it is used in glutamic acid excitotoxicity models to assess its neuroprotective properties. The peptide is typically dissolved in a suitable buffer solution and applied to neuronal cultures under controlled conditions .

Major Products Formed

The primary outcome of this compound interactions is the modulation of cellular processes rather than the formation of distinct chemical products. It has been shown to reduce intracellular calcium influx, prevent caspase and calpain activation, and preserve mitochondrial function .

Scientific Research Applications

The R18 peptide has a wide range of scientific research applications, particularly in the fields of neurology and neuroprotection. Some of its key applications include:

    Stroke Treatment: this compound has been shown to reduce brain injury and improve functional outcomes in animal models of ischemic stroke. .

    Neurodegenerative Diseases: The peptide’s ability to prevent protein aggregation makes it a promising candidate for the treatment of neurodegenerative diseases such as Parkinson’s disease.

    Excitotoxicity: this compound is effective in protecting neurons from excitotoxicity, a process that occurs when neurons are damaged by excessive stimulation by neurotransmitters like glutamate.

Comparison with Similar Compounds

The R18 peptide is often compared to other cationic arginine-rich peptides (CARPs) and neuroprotective peptides such as TAT-NR2B9c (NA-1). Some of the similar compounds include:

The uniqueness of the this compound lies in its high efficacy in reducing neuronal injury and its ability to interact with cellular components through its arginine residues. Its potent neuroprotective properties and versatility in various experimental models make it a valuable tool in scientific research .

Properties

IUPAC Name

(2S)-1-[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-carbamimidamido-2-[[(2S)-1-[(2S)-2-[[(2R)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C101H157N27O29S3/c1-48(2)33-62(86(142)111-60(25-26-77(131)132)83(139)110-53(11)81(137)114-67(39-76(102)130)91(147)112-61(27-32-160-12)85(141)124-72(45-158)95(151)122-70(36-51(7)8)98(154)128-31-18-24-75(128)100(156)157)116-93(149)69(41-79(135)136)121-87(143)63(34-49(3)4)115-89(145)65(37-54-42-108-57-20-14-13-19-56(54)57)118-94(150)71(44-129)123-88(144)64(35-50(5)6)117-92(148)68(40-78(133)134)120-84(140)59(22-16-29-107-101(103)104)113-97(153)74-23-17-30-127(74)99(155)80(52(9)10)126-96(152)73(46-159)125-90(146)66(38-55-43-105-47-109-55)119-82(138)58-21-15-28-106-58/h13-14,19-20,42-43,47-53,58-75,80,106,108,129,158-159H,15-18,21-41,44-46H2,1-12H3,(H2,102,130)(H,105,109)(H,110,139)(H,111,142)(H,112,147)(H,113,153)(H,114,137)(H,115,145)(H,116,149)(H,117,148)(H,118,150)(H,119,138)(H,120,140)(H,121,143)(H,122,151)(H,123,144)(H,124,141)(H,125,146)(H,126,152)(H,131,132)(H,133,134)(H,135,136)(H,156,157)(H4,103,104,107)/t53-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,80-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSKZRNFKZLWXRG-ZHTKBQOPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC(CCSC)C(=O)NC(CS)C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C4CCCN4C(=O)C(C(C)C)NC(=O)C(CS)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCCN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](C(C)C)NC(=O)[C@H](CS)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCCN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C101H157N27O29S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2309.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

A: The R18 peptide binds to the ligand-binding groove of 14-3-3 proteins with high affinity. [, , ] This interaction effectively competes with the binding of natural 14-3-3 ligands, thereby modulating the function of 14-3-3 proteins and their downstream signaling pathways. [, , , ] For instance, the this compound has been shown to inhibit the interaction between 14-3-3 and Exoenzyme S, affecting the toxin's ability to inactivate Ras and alter cell morphology. []

A: The this compound is a synthetic peptide primarily composed of arginine residues. [, , ] While the exact sequence and modifications can vary depending on the research, the core structure consistently exhibits a high arginine content, contributing to its cationic nature. Detailed molecular formula, weight, and spectroscopic data are often study-specific and not consistently reported across the provided literature.

A: While the provided research does not delve into detailed stability assessments of the this compound itself, studies comparing its L-isoform (R18) and D-isoform (R18D) provide insights. [] The D-enantiomer, R18D, displayed greater stability in vivo, likely due to increased resistance to proteolytic degradation. [] This suggests that the stability of R18 peptides might be influenced by factors like isomerism and environmental conditions.

A: Beyond its role as a 14-3-3 protein inhibitor, research suggests that poly-arginine peptides like R18 and its derivatives possess neuroprotective properties. [, , , ] Studies in rat models of stroke and hypoxic-ischemic encephalopathy indicate that R18 peptides can reduce infarct volume, decrease cerebral edema, and improve neurological scores. [, , , ] These findings highlight the therapeutic potential of R18 peptides in addressing neurological conditions.

A: While the provided research primarily focuses on in vitro and in vivo studies, computational methods like molecular docking could be valuable in understanding the binding mode of the this compound to 14-3-3 proteins. [] Such studies could provide insights into the key residues involved in the interaction and guide the design of more potent and selective 14-3-3 inhibitors.

A: While specific formulation strategies are not detailed within the provided research, utilizing D-amino acids, as seen with R18D, represents one approach to enhance stability. [] Further research exploring modifications like PEGylation, cyclization, or incorporation into nanoparticles could offer additional avenues to optimize the pharmaceutical properties of R18 peptides.

A: In vitro studies confirm the ability of the this compound to disrupt 14-3-3 protein interactions, impacting downstream signaling pathways. [, , , ] Notably, in vivo studies in rat models of stroke and hypoxic-ischemic encephalopathy demonstrate the neuroprotective potential of R18 peptides. [, , , ]

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